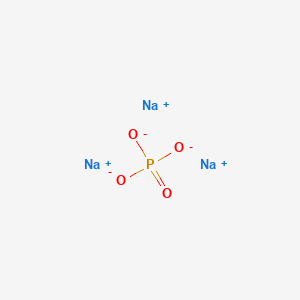
2-(2-Chlorophenoxy)ethanol
Overview
Description
2-(2-Chlorophenoxy)ethanol is a chemical compound with the molecular formula C8H9ClO2 and a molecular weight of 172.609 . It is also known by other names such as Ethanol, 2-(2-chlorophenoxy)- .
Molecular Structure Analysis
The molecular structure of 2-(2-Chlorophenoxy)ethanol can be represented by the InChI string: InChI=1S/C8H9ClO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6H2 . This structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
2-(2-Chlorophenoxy)ethanol is a liquid in its physical state . It has a boiling point range of 114 - 116 °C / 237.2 - 240.8 °F .Scientific Research Applications
Biocatalytic Synthesis
Efficient Synthesis in Fungi : A study by Kurbanoğlu et al. (2009) showed that the fungus Alternaria alternata can efficiently synthesize (S)-1-(2-chlorophenyl)ethanol, a key intermediate in relieving asthma symptoms, through biocatalysis. The process achieved high conversion and yield under optimized conditions (Kurbanoğlu, Taskin, Zilbeyaz, & Hasenekoglu, 2009).
Candida ontarioensis in Pharmaceutical Synthesis : Ni et al. (2012) found that Candida ontarioensis can catalyze the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone to (R)-2-chloro-1-(3-chlorophenyl)ethanol, an important pharmaceutical intermediate, with high yield and enantiomeric excess (Ni, Zhang, & Sun, 2012).
Environmental Detoxification
- Catalytic Dechlorination and Detoxification : Zhou, Wang, and Sheng (2010) explored the use of Pd/Fe bimetal for the dechlorination and detoxification of 1-(2-chlorophenyl) ethanol. This process effectively reduces its toxicity, making it a promising method for treating contaminated wastewater (Zhou, Wang, & Sheng, 2010).
Catalysis and Kinetics
- Kinetics of Oxidation in Lignin Model Compounds : Nie et al. (2014) studied the oxidation kinetics of 1-(3,4-Dimethoxyphenyl)ethanol, a lignin model compound, with chlorine dioxide. This research helps understand the chlorination and oxidizing reactions in environmental applications (Nie et al., 2014).
Pharmaceutical Applications
- Synthesis of Chiral Intermediates : Miao et al. (2019) described the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone to (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol by Acinetobacter sp. This process, with high stereoselectivity, is significant for synthesizing chiral intermediates in drug manufacturing (Miao, Liu, He, & Wang, 2019).
Industrial Applications
- Process Intensification in Bioproduction : Eixelsberger et al. (2013) focused on the scale-upand intensification of (S)-1-(2-chlorophenyl)ethanol bioproduction, highlighting the economic viability and efficiency of the process for producing this key chiral intermediate used in chemotherapeutic drugs (Eixelsberger, Woodley, Nidetzky, & Kratzer, 2013).
Electrochemical Studies
- Electrooxidation in Alkaline Media : Zhou et al. (2010) conducted in situ FTIR spectroscopic studies on the electrooxidation of ethanol on a Pd electrode in alkaline media. This research provides insights into the intermediates and products involved in ethanol oxidation, crucial for industrial and environmental applications (Zhou, Wang, Lin, Tian, & Sun, 2010).
Synthesis and Chemical Properties
Synthesis Techniques : Research by Yang Lirong (2007) detailed the synthesis of 2-(4-Chlorophenyl)ethanol by esterification and reduction from 2-(4-chlorophenyl)acetic acid, demonstrating the chemical versatility and potential industrial applications of these compounds (Yang Lirong, 2007).
Oxidation of 2-(2-Chloroethoxy) Ethanol : A study by Xiang Hong-lin (2008) presented the synthesis of 2-(2-chloroethoxy) acetic acid through the oxidation of 2-(2-chloroethoxy) ethanol, comparing different oxidants and optimizing the process for industrial application (Xiang Hong-lin, 2008).
Safety And Hazards
properties
IUPAC Name |
2-(2-chlorophenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQGMCQSIVZGHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67967-76-4 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-chlorophenyl)-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67967-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1065897 | |
| Record name | Ethanol, 2-(2-chlorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenoxy)ethanol | |
CAS RN |
15480-00-9, 29533-21-9 | |
| Record name | 2-(2-Chlorophenoxy)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15480-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-(2-chlorophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015480009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(2-chlorophenoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-(2-chlorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-chlorophenoxy)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(chlorophenoxy)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B3432574.png)







